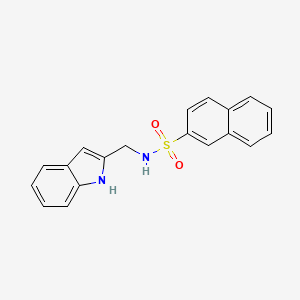![molecular formula C19H20N4O B4592461 6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4592461.png)
6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Descripción general
Descripción
6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) focused on synthesizing a novel series of pyrazolopyrimidine derivatives, evaluating them for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds showed potential as anticancer agents and for treating inflammatory conditions (Rahmouni et al., 2016).
Antimicrobial Activities
Gad-Elkareem et al. (2011) reported the synthesis of thio-substituted ethyl nicotinate derivatives, including pyrazolo[3,4-b]pyridine derivatives, and evaluated their antimicrobial activities. This research highlights the potential of such compounds in addressing resistant microbial infections (Gad-Elkareem et al., 2011).
Anticancer and Anti-inflammatory Properties
Sapariya et al. (2017) developed a multicomponent cyclocondensation reaction to create a library of polyhydroquinoline scaffolds, which were then characterized and evaluated for their antibacterial, antitubercular, and antimalarial activities. This study also included in silico molecular docking and pharmacokinetics evaluation, revealing several compounds with notable activities against first-line drugs (Sapariya et al., 2017).
Heterocyclic Synthesis
Shestopalov et al. (2008) provided a comprehensive review of multicomponent reactions of carbonyl compounds with derivatives of cyanoacetic acid for the synthesis of carbo- and heterocycles, illustrating the versatility of these reactions in generating complex heterocyclic structures (Shestopalov et al., 2008).
Topoisomerase II Inhibitory Activity
Wentland et al. (1993) explored the interaction of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a compound with a similar core structure, with mammalian topoisomerase II. This study found the compound to be a potent inhibitor, suggesting a potential application in cancer therapy (Wentland et al., 1993).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
- **
Propiedades
IUPAC Name |
6-cyclopropyl-N-phenyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12(2)23-18-16(11-20-23)15(10-17(22-18)13-8-9-13)19(24)21-14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZSTHNBNBPXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


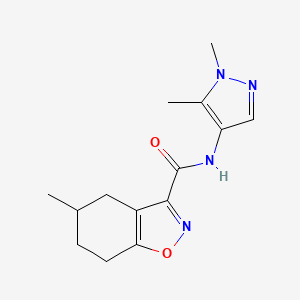
![3,5-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B4592386.png)
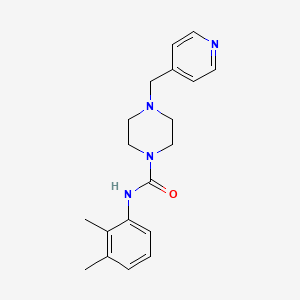
![4-fluoro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4592403.png)
![4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4592406.png)
![2,3-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4592409.png)
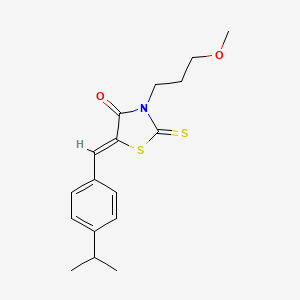
![4-[hydroxy(diphenyl)methyl]-N-(3-methoxyphenyl)-1-piperidinecarbothioamide](/img/structure/B4592428.png)
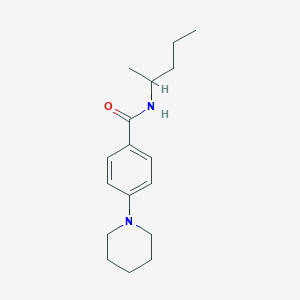
![ethyl 5-methyl-2-{[(2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4592442.png)
![1-(2-ethylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4592451.png)
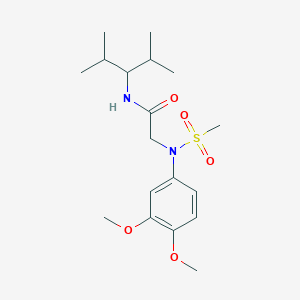
![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4592462.png)
